molecular formula C16H25N3O2 B13595416 Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B13595416
M. Wt: 291.39 g/mol
InChI Key: QDMNPCYMVUJNEN-UHFFFAOYSA-N
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Description

Historical Evolution of Piperidine-Based Heterocyclic Compounds

Piperidine derivatives have formed the backbone of medicinal chemistry since the isolation of the parent compound from black pepper (Piper nigrum) alkaloids in 1850. The six-membered heterocycle’s unique conformational flexibility and hydrogen-bonding capacity drove its adoption in early alkaloid syntheses, including nicotine and coniine analogs. By the mid-20th century, piperidine’s role expanded into synthetic pharmaceuticals, notably with the development of meperidine (Demerol™) in 1939, which demonstrated the scaffold’s compatibility with central nervous system targets.

The introduction of BOC-protected piperidines in the 1970s marked a paradigm shift, enabling chemists to temporarily mask reactive amines during multi-step syntheses. This innovation proved particularly valuable for constructing complex molecules like the HIV protease inhibitor ritonavir, where selective deprotection strategies were essential. Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate embodies this legacy, combining protective group chemistry with pyridine’s electronic modulation capabilities.

Strategic Importance in Modern Medicinal Chemistry

Contemporary drug discovery prioritizes modular synthetic approaches, where this compound serves as a versatile building block. Its structural features address three critical challenges:

  • Stereochemical Control : The piperidine ring’s chair conformation directs substituents into axial or equatorial positions, influencing target binding affinity. For instance, equatorial placement of the 5-amino-6-methylpyridin-3-yl group enhances interactions with ATP-binding pockets in kinase inhibitors.
  • Protective Group Strategy : The BOC group’s stability under basic conditions and selective removal via acidic hydrolysis (e.g., HCl/dioxane) allows sequential functionalization. This is exemplified in the synthesis of JAK2 inhibitors where the BOC group remains intact during Suzuki-Miyaura couplings.
  • Solubility-Permeability Balance : With a calculated logP of 2.1 (PubChem), the compound bridges hydrophilic (pyridine) and hydrophobic (tert-butyl) domains, aligning with Lipinski’s rule parameters for oral bioavailability.

Recent applications include its use as a precursor in CAR-T cell therapy small-molecule adjuvants, where the amino-pyridine moiety facilitates lysosomal trafficking modifications.

Research Paradigms for BOC-Protected Amine Derivatives

The synthesis and application of this compound follow three interconnected research trajectories:

Table 1: Key Research Directions for BOC-Protected Piperidine Derivatives

Research Focus Methodology Application Example
Ring-Closing Metathesis Grubbs catalysts (e.g., G-II) Macrocyclic HCV NS3/4A protease inhibitors
Reductive Amination NaBH(OAc)₃/CH₂Cl₂ Dopamine D3 receptor partial agonists
Cross-Coupling Pd(dppf)Cl₂/K₃PO₄ Bruton’s tyrosine kinase (BTK) degraders

Innovative routes like photocatalytic C–H amination (e.g., Ir(ppy)₃ under blue LED) now enable direct functionalization of the piperidine ring without prior deprotection, reducing step counts in lead optimization. Computational studies using density functional theory (DFT) have further elucidated the compound’s conformational energy landscape, identifying a 2.3 kcal/mol preference for the chair conformation with axial BOC orientation.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-14(17)9-13(10-18-11)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h9-10,12H,5-8,17H2,1-4H3

InChI Key

QDMNPCYMVUJNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

A patented method describes a one-step photocatalytic synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is structurally close and relevant to the target compound. This method can be adapted for the piperidine analogue by substituting the piperazine with piperidine derivatives.

Procedure Highlights:

  • Reactants: 2-aminopyridine (or substituted aminopyridine), piperidine-1-carboxylic acid tert-butyl ester
  • Catalyst: Acridine salt as a visible-light photocatalyst
  • Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide
  • Solvent: Anhydrous dichloroethane (DCE)
  • Conditions: Oxygen atmosphere, blue LED light irradiation for ~10 hours
  • Purification: Column chromatography after reaction completion

Key Outcomes:

  • High yield (~94-95%) of the tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate derivative
  • Environmentally friendly: avoids heavy metals and harsh reducing agents
  • One-step synthesis reduces by-products and shortens synthetic route
Parameter Details
Substrate molar ratio 1:1 (aminopyridine : piperidine-Boc)
Catalyst loading 0.1 eq acridine salt
Oxidant loading 0.5 eq 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide
Solvent volume 2 mL per 0.2 mmol substrate
Reaction time 10 hours
Temperature Ambient
Yield 94-95%

This method is described in detail in patent CN108558792B and related chemical literature.

Stepwise Synthesis via Nucleophilic Substitution and Protection

An alternative classical method involves:

This method is more traditional and may involve multiple steps with intermediate purifications, but it is well-documented in organic synthesis literature and patent WO2014200786A1.

Reduction of Nitropyridine Precursors

Another approach involves:

  • Starting with a nitro-substituted pyridine derivative linked to tert-butyl 4-piperidine-carboxylate
  • Catalytic hydrogenation (e.g., Pd/C, H2 atmosphere) to reduce the nitro group to the amino group
  • This method is useful when the amino group is sensitive to direct substitution reactions

This approach has been used in related compounds such as tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate, indicating its applicability.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Environmental Impact
Photocatalytic One-Step (Acridine salt) High yield, one-step, mild conditions, environmentally friendly Requires specific photocatalyst and light source 94-95 Low (no heavy metals, mild oxidants)
Stepwise Nucleophilic Substitution Well-established, scalable Multi-step, longer synthesis time 70-85 Moderate (use of Pd catalysts)
Catalytic Hydrogenation of Nitro Precursors Straightforward reduction step Requires hydrogenation setup, catalyst handling 80-90 Moderate (Pd/C catalyst use)

Research Findings and Notes

  • The photocatalytic method significantly reduces synthesis time and by-product formation, improving overall efficiency and cost-effectiveness.
  • The use of acridine salt as a photocatalyst is innovative, avoiding heavy metals and harsh reagents.
  • Oxygen atmosphere and blue LED irradiation are critical for the reaction progress and yield.
  • Purification by column chromatography yields a high-purity product suitable for pharmaceutical applications.
  • The Boc protecting group remains stable under these mild photocatalytic conditions.
  • The methods are reported to be suitable for industrial scale-up due to safety and environmental advantages.

Summary Table of Key Reaction Conditions for Photocatalytic Synthesis

Component Amount (per 0.2 mmol aminopyridine) Role
2-Aminopyridine (or substituted) 0.2 mmol (1.0 eq) Substrate
Piperidine-1-carboxylic acid tert-butyl ester 0.2 mmol (1.0 eq) Coupling partner
Acridine salt photocatalyst 0.01 mmol (0.1 eq) Catalyst
2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide 0.1 mmol (0.5 eq) or 0.02 mmol respectively Oxidant
Anhydrous dichloroethane 2 mL Solvent
Atmosphere Oxygen (3× purge) Oxidizing environment
Light source Blue LED Photocatalyst excitation
Reaction time 10 hours Completion of reaction
Purification Column chromatography Isolation of pure product
Yield 94-95% Efficiency

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is pivotal for further functionalization of the nitrogen atom.

Reaction ConditionsReagentsOutcomeYieldSource
Room temperature, 2 hoursTFA in DCMDeprotected piperidine intermediate>90%
0–5°C, 4 hoursHCl (4M in dioxane)Formation of hydrochloride salt85–90%

This step is essential for subsequent alkylation or acylation reactions targeting the piperidine nitrogen.

Functionalization of the 5-Amino Group

The primary amine on the pyridine ring undergoes reactions typical of aromatic amines, including acylation and coupling processes.

Acylation Reactions

Acylating AgentConditionsProductYieldSource
Acetic anhydridePyridine, RT, 12 hoursN-Acetyl derivative78%
Benzoyl chlorideDIPEA, DCM, 0°C to RTN-Benzoyl derivative82%

Cross-Coupling Reactions

The amino group participates in palladium-catalyzed couplings, enabling C–N bond formation. For example:

  • Buchwald-Hartwig Amination :

    • Catalyst: Pd(OAc)₂/Xantphos

    • Base: Cs₂CO₃

    • Substrate: Aryl halides

    • Yield: 60–75% (analog data from )

Photocatalytic C–H Functionalization

Visible-light-mediated reactions enable selective modifications of the pyridine ring. A patented method for analogous compounds involves:

ComponentRoleConditionsOutcomeSource
Acridine saltPhotocatalystBlue LED irradiation, O₂ atmosphereDirect C–H arylation/alkylation
2,2,6,6-TetramethylpiperidineCo-catalystDichloroethane solvent, 10 hoursHigh regioselectivity

This method achieves yields >90% for structurally similar pyridine derivatives .

Reactivity of the Piperidine Ring

The deprotected piperidine nitrogen undergoes alkylation or reductive amination:

Reaction TypeReagentsProductYieldSource
Reductive AminationFormaldehyde, NaBH₃CNN-Methylpiperidine derivative70%
AlkylationBenzyl bromide, K₂CO₃N-Benzylpiperidine derivative65%

Stability and Degradation Pathways

The compound undergoes oxidative metabolism in biological systems:

  • Microsomal Oxidation :

    • Enzyme: Cytochrome P450

    • Metabolites: Hydroxylated pyridine derivatives

    • Half-life (mouse): ~2 hours (analog data from )

Comparative Reactivity of Structural Analogs

Key differences in reactivity between analogs:

CompoundKey FeatureReaction HighlightOutcome vs. Target Compound
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Piperazine coreFaster Boc deprotection kinetics10% higher yield in acylation
Tert-butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylateMethyl substituentResistance to oxidationLimited metabolic degradation

Scientific Research Applications

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous piperidine-carboxylate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Functional Groups Applications
Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate (Target) C₁₆H₂₄N₃O₃ 306.38 5-amino-6-methylpyridin-3-yl Amino, methyl, tert-butyl ester Drug intermediates, CNS therapeutics
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₅H₃₁N₇O₄ 517.56 Indazol-pyrazolopyrimidine Amido, methoxy, tert-butyl ester Kinase inhibitors, enzyme-targeting drugs
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate C₁₃H₁₉BrN₃O₃ 357.21 4-Bromo-1H-pyrazol-1-yl Bromo, pyrazole, tert-butyl ester Cross-coupling reactions, agrochemicals

Key Comparisons

Substituent Complexity: The target compound has a relatively simple pyridine-based substituent, facilitating straightforward synthesis and purification. The compound features a brominated pyrazole, enabling reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical diversification .

The bromo group in ’s compound provides a site for halogen bonding, improving binding affinity in drug-receptor interactions .

Synthetic Considerations :

  • The target compound’s synthesis likely involves coupling the pyridine substituent to the piperidine core via Buchwald-Hartwig amination or nucleophilic substitution.
  • ’s compound requires sequential heterocycle formations (indazole, pyrazolopyrimidine), increasing synthetic complexity and risk of low yields .
  • ’s bromopyrazole substituent is synthesized via direct bromination or palladium-catalyzed coupling, leveraging bromine’s reactivity .

Research Findings and Trends

  • Stability : The tert-butyl group in all three compounds improves thermal stability, as evidenced by differential scanning calorimetry (DSC) studies.
  • Toxicity: Brominated derivatives (e.g., ) require stringent handling due to bromine’s ecological toxicity, whereas amino-substituted compounds (e.g., Target) exhibit lower acute toxicity profiles.
  • Market Demand : Piperidine-carboxylate derivatives are projected to grow at a CAGR of 6.2% (2025–2030), driven by their versatility in drug discovery .

Biological Activity

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate, also referred to as a piperidine derivative, exhibits significant biological activity that is of interest in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C15_{15}H23_{23}N3_3O2_2
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 1071485-65-8
  • Physical State : Solid, typically appearing as a white to yellow powder.
  • Melting Point : Approximately 133 °C.

The compound functions primarily as a modulator of neurotransmitter systems, particularly influencing the dopaminergic and serotonergic pathways. Its structural features allow it to interact with specific receptors and enzymes, leading to various biological effects.

Pharmacological Effects

  • Neuroprotective Properties :
    • Research indicates that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. A study demonstrated that it could prevent cell death induced by amyloid-beta peptides, which are implicated in Alzheimer's disease .
  • Antidepressant-like Effects :
    • The compound has shown promise in animal models for exerting antidepressant-like effects, potentially through the modulation of serotonin levels. This suggests a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
  • Cognitive Enhancement :
    • Preliminary studies suggest that this compound may enhance cognitive functions, particularly memory and learning capabilities, by influencing cholinergic signaling pathways .

Case Studies and Research Findings

StudyFindings
In vitro study on neuroprotectionDemonstrated significant reduction in neuronal cell death when treated with the compound in the presence of amyloid-beta .
Animal model for depressionShowed a marked decrease in depressive behaviors compared to control groups, indicating potential antidepressant properties .
Cognitive enhancement trialsImproved performance in memory tasks was observed in treated subjects versus untreated controls .

Safety and Toxicology

While the compound exhibits promising biological activities, safety evaluations are crucial. Reports indicate potential irritative effects on skin and eyes upon exposure, necessitating careful handling and protective measures during laboratory use .

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